Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate is a quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them a valuable scaffold in medicinal chemistry. [] While not explicitly mentioned as a naturally occurring compound, methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate and its derivatives are primarily investigated for their potential applications in drug discovery and development, particularly as anti-inflammatory and analgesic agents. [, ]
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a chemical compound classified as a quinazolinone derivative. Quinazolinones are a group of bicyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound features a quinazolinone core, characterized by a fusion of a benzene ring and a pyrimidine ring, which contributes to its biological efficacy and potential applications in medicinal chemistry .
The compound is cataloged under the chemical identifier 51310-21-5 and can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich. It falls under the category of heterocyclic compounds, specifically quinazolinones, which are recognized for their structural versatility and pharmacological significance .
The synthesis of methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate typically involves several key steps:
This multi-step synthesis can achieve high yields, often exceeding 85%, depending on reaction conditions and reagents used.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate has a complex molecular structure that includes:
The molecular formula is , with a molecular weight of approximately 271.27 g/mol. The structural representation highlights the connectivity between the carbon atoms in both the quinazolinone and benzoate moieties .
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate can participate in various chemical reactions:
These reactions yield various derivatives that may exhibit enhanced biological activities, making them valuable for further medicinal chemistry research.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate exhibits potent activity against various microorganisms, including both gram-positive and gram-negative bacteria. Its mechanism of action involves:
The effectiveness against multidrug-resistant strains highlights its potential as a therapeutic agent in combating infections .
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate typically appears as a crystalline solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound is stable under normal conditions but may undergo hydrolysis in aqueous environments due to the presence of the ester functional group. Its reactivity profile makes it an attractive candidate for further derivatization in synthetic chemistry .
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate has numerous applications across different fields:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with over 150 naturally occurring quinazolinone alkaloids identified across plant, microbial, and animal sources [3]. The historical significance of this heterocyclic system dates to 1887 when Widdege first proposed the term "quinazoline" for the benzopyrimidine structure, though its therapeutic potential remained unexplored until the mid-20th century [3] [8]. The pivotal transition from chemical curiosity to pharmacologically active entities occurred with the discovery of febrifugine—a natural quinazolinone alkaloid exhibiting potent antimalarial properties—which stimulated systematic exploration of synthetic analogues [3].
Modern drug development exploits quinazolinones as versatile molecular frameworks for multitarget therapies, particularly in oncology and central nervous system disorders. Their lipophilicity enables blood-brain barrier penetration, making them suitable for neurotherapeutic applications [3] [6]. Clinically, 4-anilinoquinazoline derivatives birthed FDA-approved kinase inhibitors including erlotinib (EGFR inhibitor), afatinib (irreversible EGFR/HER2 inhibitor), and cediranib (VEGFR-2 inhibitor) [5] [7]. The strategic incorporation of methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate-like structures in compounds such as cabozantinib enables dual inhibition of VEGFR-2 and c-Met tyrosine kinases, addressing compensatory pathway activation in resistant cancers [5]. Recent synthetic innovations have further expanded their antimicrobial applications, particularly against Gram-positive pathogens and Toxoplasma gondii, where nonclassical analogues exhibit >100-fold selectivity for parasitic versus human dihydrofolate reductase [9].
Table 1: Key Therapeutic Applications of Quinazolinone Derivatives
Therapeutic Area | Representative Agents | Molecular Target(s) | Clinical/Preclinical Impact |
---|---|---|---|
Oncology | Cabozantinib, Cediranib | VEGFR-2/c-Met tyrosine kinases | Synergistic inhibition of tumor angiogenesis & metastasis |
Antimicrobials | Novel halogenated derivatives | Bacterial DHFR, cell wall biosynthesis | Activity against multidrug-resistant S. aureus strains |
Neurotherapeutics | Donepezil-inspired analogues | Acetylcholinesterase (AChE) | Improved cognition in Alzheimer’s models via CAS/PAS binding |
Antimalarials | Febrifugine derivatives | Hemozoin formation? | High efficacy but toxicity limitations |
The structural evolution of quinazolinone-based drugs demonstrates three key design paradigms: 1) Bicyclic conservation maintains hinge-binding capacity to kinase ATP pockets; 2) Positional diversification at C2, C6, and N3 enhances target selectivity; and 3) Hybrid pharmacophores (e.g., hydroxamic acid in CUDC-907) enable dual epigenetic/enzyme inhibition [5] [7]. Contemporary research focuses on leveraging these principles to develop methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate analogues as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), addressing unmet needs in drug-resistant malignancies [7] [8].
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate (Chemical Abstract Service No: 2006-80-6) features a unique ortho-ester substitution on the N3-phenyl ring, conferring distinctive electronic and steric properties within the quinazolinone pharmacophore [1] [4]. Its molecular architecture comprises:
Table 2: Impact of Substituents on Quinazolinone Properties
Position | Substituent | Electronic Effect | Functional Consequence |
---|---|---|---|
C2 | Methyl/Amino | ↑ Electron density at N1/N3 | Enhanced kinase hinge binding via H-bond donation |
C6/C8 | Halogens (F, Cl, I) | ↓ Electron density in ring | Improved antimicrobial potency & metabolic stability |
N3 | Methyl benzoate | Steric bulk with π-conjugation | Solvent exposure allowing linker attachment for hybrid drugs |
The ortho-ester group in methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate sterically constrains rotation about the C3-N bond, inducing axial chirality and influencing binding orientation in biological targets [4]. Spectroscopic characterization confirms distinctive features:
Synthetic methodologies employ three principal routes:
Methyl 2-aminobenzoate + Formamide → Methyl 2-(4-oxoquinazolin-3-yl)benzoate
Optimization: Microwave irradiation (120°C, 30 min) boosts yield to >85% vs. thermal methods (3h, 60%) [3]
Griess Synthesis: Cyanogen-mediated cyclization of methyl 2-aminobenzoate followed by ammonolysis [3]
Transition Metal Catalysis: Pd-catalyzed C-N coupling for N3-arylation of quinazolinone precursors [7]
Solubility behavior reveals polarity-dependent dissolution: high solubility in methanol/ethanol (H-bond acceptance) versus low solubility in hexane/chloroform (log P ≈ 2.8) [1]. This amphiphilic character enables formulation in co-solvent systems for biological testing. Recent applications exploit the ester group as:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7